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a-D-Glucosyl hesperidin

Cat. No.: B1181640
CAS No.: 134065-26-2
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Description

Contextualization within Flavonoid Glycoside Research

Flavonoids are a vast class of polyphenolic compounds found in plants, with over 350 flavanone (B1672756) aglycones and 100 flavanone glycosides identified in nature. japsonline.com Hesperidin (B1673128), a major flavanone in citrus fruits, is a glycoside itself, composed of the aglycone hesperetin (B1673127) and the disaccharide rutinose. japsonline.comfrontiersin.org Research into flavonoid glycosides often focuses on modifying their structure to improve their physicochemical properties and biological activity. wur.nl The enzymatic glycosylation of flavonoids is a key strategy in this field, aiming to enhance characteristics like water solubility. wur.nlmdpi.com

Rationale for Academic Investigation: Enhanced Research Utility through Structural Modification

The primary driver for the academic investigation of α-D-glucosyl hesperidin is its dramatically improved water solubility compared to hesperidin. Hesperidin suffers from very low water solubility, which limits its bioavailability and applications. nagase.comnih.gov Through enzymatic transglycosylation, a glucose molecule is added to hesperidin, resulting in α-D-glucosyl hesperidin. biomedgrid.combiomedgrid.com This structural change increases its water solubility by as much as 10,000 to 100,000 times. nagase.combiomedgrid.combiomedgrid.com This enhanced solubility leads to more rapid and efficient absorption in the body. nagase.comtandfonline.com

This increased bioavailability makes α-D-glucosyl hesperidin a more effective tool for in vitro and in vivo studies, allowing for more reliable and reproducible results. frontiersin.orgnih.gov Studies have shown that the area under the concentration-time curve for hesperetin (the metabolite of both hesperidin and α-D-glucosyl hesperidin) was approximately 3.7 times greater in rats administered α-D-glucosyl hesperidin compared to those given hesperidin. tandfonline.com

Table 1: Comparison of Hesperidin and a-D-Glucosyl Hesperidin

Property Hesperidin This compound
Solubility in Water Very low (<0.01%) nih.gov High (10,000-100,000x more soluble than hesperidin) nagase.combiomedgrid.combiomedgrid.com
Bioavailability Low biomedgrid.combiomedgrid.com Increased (3.7x higher than hesperidin) biomedgrid.combiomedgrid.com
Absorption Slower tandfonline.com More rapid and efficient nagase.comtandfonline.com

Current Research Landscape and Emerging Areas of Focus

The enhanced properties of α-D-glucosyl hesperidin have opened up a wide range of research applications. Current investigations are exploring its potential in various fields:

Cardiovascular Health: Research indicates that glucosyl hesperidin may help in managing hypertriglyceridemia and the progression of atherosclerosis. biomedgrid.com

Metabolic Disorders: Studies are examining its role in inhibiting the synthesis of triglycerides and promoting the β-oxidation of fatty acids in the liver. nagase.com It has also been investigated for its potential to reduce body fat accumulation. biomedgrid.com

Skincare and Anti-Aging: Due to its antioxidant properties, α-D-glucosyl hesperidin is being explored for its potential in skincare formulations to protect against oxidative damage. biomedgrid.comclinicsearchonline.org Research has also looked into its effects on preventing lens sclerosis and improving lens aging. nih.gov

Neuroprotective Effects: Recent studies using zebrafish models have shown that glucosyl hesperidin exhibits more potent anxiolytic activity than hesperidin. frontiersin.org

Immunomodulation: Derivatives like α-D-glucosyl hesperidin are being studied for their potential to regulate immune responses and reduce inflammation. biomedgrid.comclinicsearchonline.org

Interestingly, while hesperidin and its aglycone hesperetin have shown anticancer properties, research suggests that α-D-glucosyl hesperidin may not possess the same activity, indicating that the specific glycosylation pattern is crucial for certain biological functions. japsonline.comjapsonline.com

The development of α-D-glucosyl hesperidin through enzymatic modification represents a significant advancement in flavonoid research. Its superior solubility and bioavailability have made it a valuable compound for a broad spectrum of scientific inquiry, with ongoing studies continuing to uncover its diverse biological activities and potential applications.

Properties

CAS No.

134065-26-2

Molecular Formula

C34H44O20

Origin of Product

United States

Synthetic and Biotechnological Production Methodologies

Enzymatic Glycosylation Strategies

Enzymatic glycosylation stands as a cornerstone for the synthesis of α-D-glucosyl hesperidin (B1673128). This process utilizes specific enzymes to catalyze the attachment of a glucose moiety to the hesperidin molecule, typically forming an α-1,4-glucosidic bond. mdpi.com The reaction is valued for its specificity and operation under mild conditions compared to chemical synthesis. acs.org

The primary enzymes employed for this biotransformation are glycosyltransferases, with Cyclodextrin (B1172386) Glucanotransferase (CGTase, EC 2.4.1.19) being the most extensively studied and utilized. asm.orgmdpi.com CGTases belong to the glycoside hydrolase 13 (GH13) family and are known for their ability to catalyze four related reactions: cyclization, coupling, disproportionation, and hydrolysis. asm.orgku.ac.th For the synthesis of α-D-glucosyl hesperidin, the intermolecular transglycosylation (disproportionation) reaction is key. researchgate.netresearchgate.net In this reaction, the enzyme transfers a glucose unit from a donor substrate to the hesperidin acceptor. tandfonline.com

CGTases from various microbial sources have been characterized for hesperidin glycosylation, including those from Bacillus species (e.g., Bacillus circulans, alkalophilic Bacillus sp., Bacillus subtilis) and Thermoanaerobacter sp. tandfonline.comresearchgate.netnih.govresearchgate.net These enzymes operate through a double-displacement mechanism, forming a covalent enzyme-glycosyl intermediate that is subsequently attacked by the hesperidin molecule. asm.org The result is the formation of α-monoglucosyl hesperidin and a series of its oligoglucosides (e.g., hesperidin maltoside, hesperidin maltotrioside). ku.ac.thtandfonline.com

The selection of an appropriate glucosyl donor is crucial for an efficient reaction. A variety of α-glucosyl saccharides serve as effective donors.

Common Donor Substrates for Hesperidin Glycosylation

Donor Substrate Description References
Soluble Starch A readily available and cost-effective polysaccharide used as a glucosyl donor. acs.orgtandfonline.comnih.gov
Dextrin / Maltodextrin Partially hydrolyzed starch, often used to improve solubility and reaction efficiency. asm.orgmdpi.comgoogle.com
Cyclodextrins (e.g., β-CD) Cyclic oligosaccharides that can serve as efficient glucose donors for CGTase. ku.ac.thgoogle.com

In addition to CGTases, other glycosyltransferases such as UDP-sugar dependent glycosyltransferases (UGTs) are explored, particularly within microbial cell factory engineering. nih.govnih.gov These enzymes use activated sugar donors like uridine (B1682114) diphosphate (B83284) α-D-glucose (UDP-D-Glc). nih.govacs.org

To maximize the yield and efficiency of α-D-glucosyl hesperidin production, optimization of various reaction parameters is essential. The poor water solubility of hesperidin, especially at neutral or acidic pH, is a significant challenge. asm.orgtandfonline.com

pH: The transglycosylation reaction is significantly more effective at alkaline pH values (typically pH 9.0-10.0). asm.orgtandfonline.com This is largely due to the increased solubility of the hesperidin acceptor in alkaline conditions, making it more available to the enzyme. tandfonline.comgoogle.com

Temperature: The optimal temperature for the enzymatic reaction generally falls between 40°C and 60°C. asm.orgacs.orgtandfonline.com While some CGTases show maximum activity at 60°C, their stability can decrease at higher temperatures, making a range of 40-50°C often preferable for sustained reactions. asm.org

Substrate Concentration: The ratio of the donor to the acceptor substrate is a critical parameter. Studies have optimized the concentrations of both hesperidin and the glucosyl donor (e.g., soluble starch, dextrin) to drive the reaction towards product formation and minimize substrate inhibition or side reactions. asm.orgacs.org For instance, in one study, the best results were achieved with a rutin-to-starch weight ratio of 1:5. acs.org

Reaction Kinetics: The glycosylation of hesperidin by CGTase typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme binds to the donor substrate first, releases a fragment, and then binds to the acceptor (hesperidin) to form the final product. asm.orgmdpi.com Kinetic analyses, including the determination of Michaelis-Menten constants (Km) and catalytic constants (kcat), are vital for comparing the efficiency of wild-type and engineered enzymes. asm.orgmdpi.com For example, a mutant CGTase (Y217F) showed a 6.43-fold greater kcat/KmA value than the wild type, indicating significantly enhanced catalytic efficiency. asm.org

Optimized Parameters for Hesperidin Glycosylation

Parameter Optimal Range/Value Rationale References
pH 9.0 - 10.0 Increases solubility of hesperidin acceptor. asm.orgtandfonline.comgoogle.com
Temperature 40°C - 60°C Balances enzyme activity and stability. asm.orgacs.orgtandfonline.com
Cosolvent 20-30% (v/v) Acetonitrile (B52724) or Diglyme Enhances solubility of substrates. acs.orgnih.gov
Hesperidin Conc. 6 g/L - 14 g/L Varies depending on the specific enzyme and conditions. asm.org

| Donor Conc. | 30 g/L (Starch) | Optimized to drive reaction forward. | acs.org |

To improve the economic viability and sustainability of α-D-glucosyl hesperidin production, advanced system designs are employed.

Immobilized Enzymes: Enzyme immobilization involves confining the enzyme to a solid support, which offers several advantages over using free enzymes in solution. These benefits include enhanced stability, easier separation from the product, and reusability of the enzyme for multiple reaction cycles. frontiersin.org Lipases, for example, have been successfully immobilized for the synthesis of flavonoid esters, with Novozym 435 being a commonly used commercial immobilized lipase (B570770). frontiersin.org Similar principles are applied to glycosyltransferases, where immobilization on supports can create a more robust biocatalyst for continuous or batch production processes. frontiersin.orgnih.gov

Bioreactor Applications: For large-scale production, the enzymatic process is often conducted in bioreactors. These controlled environments allow for the precise regulation of parameters like pH, temperature, and substrate feeding. nih.govresearchgate.net Enzyme Membrane Bioreactors (EMRs) are a particularly advanced design that integrates the enzymatic reaction with membrane filtration. elsevierpure.com In an EMR, the enzyme is retained by a membrane, which allows for continuous product removal while retaining the biocatalyst in the reactor. elsevierpure.com This setup can increase productivity and simplify downstream processing by separating the glycosylated product from the enzyme and unreacted substrates in a single step. elsevierpure.com

Microbial and Cellular Bioproduction Systems

An alternative to using isolated enzymes is the use of whole microbial cells as biocatalysts. This approach, often termed "cell factories," can be more cost-effective as it bypasses the need for costly and time-consuming enzyme purification.

Metabolic engineering is used to construct microbial strains, such as Escherichia coli and Saccharomyces cerevisiae, capable of producing α-D-glucosyl hesperidin. nih.govacs.org This involves the heterologous expression of genes encoding the necessary glycosyltransferases. asm.orggoogle.com

Rational design and mutagenesis are employed to improve the efficiency and specificity of these enzymes. For instance, a size/polarity guided triple-code strategy was used to engineer a CGTase, resulting in a mutant with a 2.35 times higher substrate utilization rate in a whole-cell catalysis system. asm.org Similarly, rational design focusing on the enzyme's active site has led to CGTase variants with a 15-fold higher catalytic efficiency for hesperidin glycosylation compared to the wild type. mdpi.com

In hosts like S. cerevisiae, engineering efforts also focus on increasing the intracellular pools of required precursors, such as the sugar donor UDP-D-glucose, and knocking out native enzymes (glucosidases) that could degrade the product. nih.govacs.org

Scaling up production from lab-scale flasks to industrial fermenters is a critical step. Fermentation process development involves optimizing culture conditions to maximize cell growth and enzymatic activity. tandfonline.com This includes refining the composition of the fermentation medium, pH, temperature, and aeration. researchgate.net

For example, a process was developed using Bacillus subtilis as a host to express CGTase, which is considered a safe organism for producing food additives. researchgate.net By optimizing the promoters and signal peptides for enzyme secretion, the enzyme activity was increased 8.7-fold, leading to a production yield of 2.70 g/L of α-monoglucosyl hesperidin in the culture supernatant. researchgate.netresearchgate.net The use of fed-batch fermentation strategies in bioreactors helps to achieve high cell densities and, consequently, higher product titers. researchgate.net

Genetic and Metabolic Engineering for Enhanced Biosynthesis Pathways

The biotechnological production of α-D-Glucosyl Hesperidin has been significantly advanced through the genetic and metabolic engineering of microorganisms. The primary goal is to improve the efficiency of enzymatic glycosylation, where a glucose moiety is attached to hesperidin. nih.gov

A key enzyme in this process is Cyclodextrin Glycosyltransferase (CGTase). While wild-type CGTase can catalyze the glycosylation of hesperidin, its efficiency is often suboptimal for industrial applications, leading to poor production rates and yields. nih.govasm.org To overcome this, researchers have employed protein engineering and metabolic engineering strategies in various microbial hosts, such as Escherichia coli and Bacillus subtilis. nih.govnih.gov

One successful approach involves engineering the CGTase enzyme itself. By focusing on the aglycon attacking step of the enzymatic reaction, specific amino acid residues can be selected for mutagenesis to improve transglycosylation efficiency. nih.govasm.org For instance, a size/polarity guided triple-code strategy was developed to reduce the screening library size for CGTase mutants. This led to the identification of a mutant, Y217F, which, when expressed in E. coli, exhibited a significantly higher production rate of α-glucosyl hesperidin compared to the wild-type enzyme. The substrate utilization rate for the mutant's whole-cell catalyst was 2.35 times higher than that of the wild-type. nih.gov The best-identified mutant from this strategy showed a 6.43-fold enhancement in its catalytic efficiency (kcat/Km) value. asm.org

Bacillus subtilis has also emerged as a promising host for producing flavonoid glycosides. nih.govconsensus.app It has been engineered for the efficient production of α-monoglucosyl hesperidin. nih.govconsensus.app Strategies in B. subtilis include combinatorial metabolic engineering to improve the supply of necessary sugar donors like UDP-glucose, eliminating pathways that degrade the flavonoid substrate, and reducing the deglycosylation of the product. nih.gov Such engineered strains have shown great potential for the large-scale industrial production of flavonoid glycosides. nih.gov

Table 1: Genetic and Metabolic Engineering for α-D-Glucosyl Hesperidin Production

Host Organism Engineered Enzyme/Pathway Key Genetic Modification(s) Research Findings
Escherichia coli BL21(DE3) Cyclodextrin Glycosyltransferase (CGTase) Site-directed mutagenesis (e.g., Y217F mutant) based on a size/polarity guided strategy. The Y217F mutant whole-cell catalyst achieved a substrate utilization rate of 3.65 g/L per hour, 2.35 times higher than the wild-type. nih.gov The best mutant showed a 6.43-fold increase in catalytic efficiency. asm.org
Bacillus subtilis Cyclodextrin glucanotransferase (CGTase) Development of a practical and safe process for synthesis. Achieved a yield of 2.70 g/L for α-monoglucosyl hesperidin, showing promise as a food additive. consensus.appjapsonline.com
Streptomyces albidoflavus L-tyrosine catabolic pathway Knock-out of the hppD gene, which is involved in the degradation of the precursor L-tyrosine. Resulted in a 1.66-fold increase in naringenin (B18129) (a hesperetin (B1673127) precursor) titer, enhancing the potential for methylated flavanone (B1672756) synthesis. researchgate.netnih.gov

Chemoenzymatic and Semi-Synthetic Approaches to Derivatization

Beyond improving its solubility through glucosylation, hesperidin can be modified using chemoenzymatic and semi-synthetic methods to create a wide range of derivatives with potentially novel properties. acs.orgscholarsresearchlibrary.com These approaches combine chemical synthesis with enzymatic catalysis to achieve specific modifications that would be difficult through purely chemical means, often requiring extensive protection and deprotection steps. researchgate.net

A primary chemoenzymatic method for producing α-D-Glucosyl Hesperidin itself is through the trans-glycosylation reaction catalyzed by enzymes like cyclodextrin glucanotransferase (CGTase). japsonline.commdpi.com This reaction transfers a glucose molecule from a donor substrate, such as starch or cyclodextrin, to the hesperidin molecule. clinicsearchonline.orgnih.govgoogle.com The process is typically conducted in an aqueous solution under controlled pH and temperature to optimize enzyme activity. google.com

Semi-synthetic derivatization of hesperidin involves using the natural compound as a starting scaffold for chemical modifications. These modifications aim to alter the molecule's lipophilicity, antioxidant capacity, or other biological activities. Common semi-synthetic strategies include:

Acylation and Esterification: Introducing acyl groups to the hydroxyl moieties of hesperidin. For example, novel lipidized derivatives have been synthesized by reacting hesperidin with various acid chlorides (e.g., cyclohexylacetyl chloride, benzoyl chloride, naphthoyl chloride) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This process can enhance the lipophilicity of the molecule. mdpi.com

Methylation: The addition of methyl groups to hesperidin can yield derivatives like hesperidin methyl chalcone. researchgate.net Different methylation techniques have been explored, including the use of diazomethane, methyl iodide-sodium hydride, and dimethylsulfate, with the methyl iodide-sodium hydride method showing high efficiency. researchgate.net

Formation of Hydrazones and Carbazones: Hesperidin can be reacted with various hydrazine (B178648) and semicarbazide (B1199961) derivatives to form their corresponding analogs. scholarsresearchlibrary.com This approach has been used to synthesize novel compounds for evaluation as antibacterial agents. scholarsresearchlibrary.com

Multi-step Synthesis: More complex derivatives can be created through multi-step synthetic sequences. For instance, a five-step sequence starting from hesperidin was used to semi-synthesize 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone, a natural flavone (B191248) with high affinity for tubulin. acs.org

Enzymes, particularly lipases like Candida antarctica lipase B (CALB), are also used in the semi-synthesis of flavonoid derivatives for their high selectivity. uc.pttaltech.ee They can catalyze reactions like acylation with high regioselectivity, targeting specific hydroxyl groups on the flavonoid structure without the need for protecting groups. taltech.ee

Table 2: Chemoenzymatic and Semi-Synthetic Derivatization of Hesperidin

Derivatization Method Reagent(s) / Enzyme Resulting Derivative(s) Key Findings
Enzymatic Transglycosylation Cyclodextrin Glycosyltransferase (CGTase), α-glucosyl saccharide α-D-Glucosyl hesperidin Creates a highly water-soluble derivative of hesperidin. clinicsearchonline.orgjapsonline.com
Acylation Cyclohexylacetyl chloride, Benzoyl chloride, Naphthoyl chloride with DMAP Lipidized hesperidin esters (Esp2, Esp3, Esp4) A straightforward synthetic procedure to produce novel derivatives with altered lipophilicity. mdpi.com
Methylation Methyl iodide-sodium hydride Methylated hesperidin derivatives This method proved to be the most efficient among three different techniques tested for methylation. researchgate.net
Hydrazone/Carbazone Formation Hydrazine or Semicarbazide hydrochloride analogs Hesperidin hydrazone and carbazone derivatives A method to generate analogs for screening pharmacological activities, such as antibacterial properties. scholarsresearchlibrary.com

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

α-D-Glucosyl hesperidin (B1673128), and its aglycone hesperetin (B1673127), exert significant influence over key cellular signaling pathways implicated in cell growth, proliferation, and survival. Research has demonstrated that hesperidin can suppress the Mitogen-Activated Protein Kinase (MAPK) pathway by inhibiting the phosphorylation of MAPK kinase (MEK) and extracellular signal-regulated kinases (ERK). nih.gov This inhibition, in turn, downregulates the expression of matrix metalloproteinase 9 (MMP-9), a key enzyme in tissue remodeling and cancer metastasis. nih.gov

Furthermore, the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is another critical target. Hesperidin has been observed to inhibit this pathway, leading to a reduction in the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR). nih.gov This inhibitory action is associated with the upregulation of the tumor suppressor PTEN (Phosphatase and Tensin Homolog). nih.gov The PI3K/Akt pathway is known to interact with the Wnt/β-catenin signaling pathway, a crucial regulator of development and tissue homeostasis. mdpi.com While direct modulation of the Wnt/β-catenin pathway by α-D-Glucosyl hesperidin is still under investigation, the crosstalk between PI3K/Akt and Wnt/β-catenin suggests a potential indirect influence. mdpi.com For instance, activation of the Wnt/β-catenin pathway can be triggered by the PI3K/Akt pathway. mdpi.com

Table 1: Modulation of MAPK and PI3K/Akt Pathways by Hesperidin

Pathway Target Molecule Observed Effect Reference
MAPK MEK/ERK Inhibition of phosphorylation nih.gov
PI3K/Akt PI3K/Akt/mTOR Inhibition of phosphorylation nih.gov
PI3K/Akt PTEN Upregulation nih.gov

A significant aspect of the biological activity of α-D-Glucosyl hesperidin relates to its potent anti-inflammatory properties, which are primarily mediated through the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. tci-thaijo.orgresearchgate.net Hesperidin and its derivatives have been shown to inhibit the activation of NF-κB. nih.govtci-thaijo.org This is achieved by preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov

By inhibiting NF-κB activation, hesperidin effectively reduces the transcription and subsequent production of a range of pro-inflammatory cytokines. tci-thaijo.org Studies have documented a decrease in the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) following treatment with hesperidin. nih.govtci-thaijo.orgresearchgate.net This modulation of the inflammatory cascade contributes to its protective effects in various inflammatory conditions. tci-thaijo.org

Table 2: Regulation of Inflammatory Mediators by Hesperidin

Mediator Effect Mechanism Reference
NF-κB Inhibition of activation Prevention of IκB degradation nih.gov
TNF-α Decreased expression Inhibition of NF-κB pathway nih.govtci-thaijo.orgresearchgate.net
IL-1β Decreased expression Inhibition of NF-κB pathway nih.govtci-thaijo.orgresearchgate.net
IL-6 Decreased expression Inhibition of NF-κB pathway nih.govresearchgate.net

α-D-Glucosyl hesperidin enhances the body's intrinsic antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govtci-thaijo.org Nrf2 is a transcription factor that plays a pivotal role in the cellular response to oxidative stress. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. mdpi.com However, upon exposure to oxidative stimuli or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.com

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating their transcription. nih.gov Hesperidin has been shown to activate this Nrf2/ARE pathway, leading to the increased expression of several crucial antioxidant and phase II detoxifying enzymes. nih.gov These include heme oxygenase-1 (HO-1), catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione-S-transferase (GST). nih.govdovepress.com This upregulation of endogenous antioxidant enzymes fortifies the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. nih.gov

Table 3: Upregulation of Antioxidant Enzymes via Nrf2 Activation by Hesperidin

Enzyme Function Reference
Heme Oxygenase-1 (HO-1) Catalyzes the degradation of heme to produce the antioxidant bilirubin. nih.gov
Catalase (CAT) Decomposes hydrogen peroxide into water and oxygen. nih.govspandidos-publications.com
Superoxide Dismutase (SOD) Converts superoxide radicals into hydrogen peroxide and oxygen. nih.govdovepress.com
Glutathione-S-Transferase (GST) Detoxifies xenobiotics and endogenous toxic compounds. nih.gov

α-D-Glucosyl hesperidin and its metabolites have demonstrated the ability to modulate programmed cell death pathways, namely apoptosis and autophagy. nih.govclinicsearchonline.org Hesperidin has been found to induce apoptosis in cancer cells by altering the balance between pro-apoptotic and anti-apoptotic proteins. nih.gov Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. nih.gov This shift promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to the systematic dismantling of the cell. nih.gov

In addition to apoptosis, hesperidin can also trigger autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death. nih.gov Hesperidin has been shown to stimulate autophagic markers such as Beclin-1 and LC3-II. nih.gov The induction of autophagy by hesperidin is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov In a different context, the metabolite hesperetin has been shown to protect normal cells, such as human lens epithelial cells, from apoptosis induced by oxidative stress. spandidos-publications.comspandidos-publications.com

Table 4: Modulation of Apoptotic and Autophagic Markers by Hesperidin

Process Marker Observed Effect Reference
Apoptosis Bax/Bcl-2 ratio Increased nih.gov
Apoptosis Cytochrome c Enhanced release nih.gov
Apoptosis Caspase-3, 9 Activation nih.gov
Autophagy Beclin-1 Upregulation nih.gov
Autophagy LC3-II Upregulation nih.gov

The anti-proliferative effects of hesperidin have been documented in various cell lines, where it has been shown to interfere with cell cycle progression. clinicsearchonline.orgbiomedgrid.com Hesperidin can induce cell cycle arrest, a mechanism that halts cell division to allow for DNA repair or to trigger apoptosis if the damage is too severe. clinicsearchonline.org

Research has indicated that hesperidin can cause cell cycle arrest at the G0/G1 phase. semanticscholar.org This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1 and cyclin-dependent kinase 4 (CDK4). semanticscholar.org These proteins are essential for the transition from the G1 phase to the S phase, where DNA replication occurs. By inhibiting their expression, hesperidin effectively prevents cancer cells from entering the proliferative phase of the cell cycle. semanticscholar.org Furthermore, hesperidin's influence on the p53-p21 axis contributes to this cell cycle arrest. nih.gov

Table 5: Effect of Hesperidin on Cell Cycle Regulators

Cell Cycle Phase Regulatory Protein Observed Effect Reference
G0/G1 Cyclin D1 Downregulation semanticscholar.org
G0/G1 CDK4 Downregulation semanticscholar.org
G1/S p53-p21 axis Enhanced nih.gov

Direct Molecular Interactions and Enzyme Modulation

Beyond its influence on signaling pathways, α-D-Glucosyl hesperidin and its parent compound, hesperidin, can directly interact with and modulate the activity of specific enzymes. A notable example is the inhibition of α-glucosidase, an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into glucose. mdpi.com

Kinetic studies have revealed that hesperidin acts as a reversible and uncompetitive inhibitor of α-glucosidase. mdpi.com This means that hesperidin binds to the enzyme-substrate complex, thereby reducing the catalytic rate of the enzyme. mdpi.com The IC50 value for this inhibition has been reported to be 18.52 μM. mdpi.com Molecular docking studies suggest that this interaction is spontaneous and involves the formation of hydrogen bonds with amino acid residues within the enzyme's structure. mdpi.com It is important to note that in the body, α-D-Glucosyl hesperidin is hydrolyzed by α-glucosidase in the intestine to release hesperidin. japsonline.com Hesperidin has also been shown to reduce the enzyme activity of matrix metalloproteinases, potentially through chelation of the zinc (II) ion in the enzyme's catalytic site. mdpi.com

Receptor Binding and Ligand Affinity Studies

α-D-Glucosyl hesperidin, and its precursor hesperidin, have been the subject of studies to determine their binding characteristics with various proteins. Hesperidin has been identified as a potent binder to the SARS-CoV-2 receptor-binding domain (RBD), where it is thought to form a significant number of hydrogen bonds and interact with 13 residues of the domain. clinicsearchonline.orgbiomedgrid.com Molecular docking and dynamics studies suggest that the binding of hesperidin to the ACE2 protein can cause conformational changes in its three-dimensional structure. clinicsearchonline.orgbiomedgrid.com This interaction is proposed to destabilize the bound structure of the ACE2 and the spike protein fragment, indicating a potential mechanism of action. clinicsearchonline.orgbiomedgrid.com

In studies focusing on enzyme interactions, fluorescence quenching analysis has been used to investigate the binding between hesperidin and α-glucosidase. The results indicate a static quenching process, suggesting the formation of a stable complex between the inhibitor and the enzyme. nih.govpreprints.org The binding affinity (Ka) values were on the magnitude of 10^4 L·mol⁻¹, which points to a strong binding affinity between hesperidin and α-glucosidase. nih.govpreprints.org It was also observed that the Ka value decreased as the temperature increased, suggesting that the stability of the hesperidin-α-glucosidase complex diminishes with rising temperatures. nih.govpreprints.org Further analysis indicated the presence of a single binding site for hesperidin on the α-glucosidase enzyme. nih.govpreprints.org The interaction is believed to be spontaneous and primarily driven by hydrogen bonds and hydrophobic forces. nih.govpreprints.org

Bioinformatics analyses and binding affinity tests, such as biolayer interferometry (BLI) and isothermal titration calorimetry (ITC), have demonstrated that both hesperidin and glucosyl hesperidin have a notable binding affinity with ACE2, M, S, and RBD proteins of SARS-CoV-2. researchgate.net

Inhibition/Activation Kinetics of Specific Enzymes (e.g., α-Glucosidase, Xanthine Oxidase)

The inhibitory effects of α-D-Glucosyl hesperidin and its related compounds have been kinetically characterized for several key enzymes.

α-Glucosidase

Studies have shown that α-glucosyl hesperidin (referred to as HG1) and α-maltosyl hesperidin (HG2) exhibit inhibitory effects on α-glucosidase. mdpi.comsemanticscholar.org The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, were determined for hesperidin and its glycosides. mdpi.comsemanticscholar.org One study found the IC50 values for hesperidin, HG1, and HG2 to be 2.75, 2.48, and 2.36 mg/mL, respectively, indicating that the glycosylated forms have a slightly higher inhibitory effect than the original hesperidin. mdpi.comsemanticscholar.org

Kinetic analysis using a Lineweaver-Burk plot revealed that α-maltosyl hesperidin (HG2) acts as a competitive inhibitor of α-glucosidase, with an inhibitor constant (Ki) of 2.20 ± 0.10 mM. mdpi.comsemanticscholar.org In a competitive inhibition model, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This is supported by the observation that the Michaelis constant (Km) of the enzyme for its substrate increased in the presence of the inhibitor (from 1.34 ± 0.10 mM to 2.34 ± 0.43 mM), while the maximum velocity (Vmax) remained unchanged at 0.15 ± 0.08 µmole/min. semanticscholar.org

In contrast, another detailed kinetic analysis of hesperidin's interaction with α-glucosidase identified it as a reversible and uncompetitive inhibitor with an IC50 value of 18.52 μM. nih.govpreprints.org An uncompetitive inhibitor binds only to the enzyme-substrate complex, not the free enzyme. preprints.org This suggests that hesperidin might bind to the entrance or outlet of the active site, hindering the release of the product. preprints.org

Table 1: α-Glucosidase Inhibition Kinetics

CompoundIC50 ValueInhibition TypeInhibitor Constant (Ki)Source
α-Glucosyl Hesperidin (HG1)2.48 ± 1.61 mg/mLNot SpecifiedNot Specified mdpi.comsemanticscholar.org
α-Maltosyl Hesperidin (HG2)2.36 ± 1.48 mg/mLCompetitive2.20 ± 0.10 mM mdpi.comsemanticscholar.org
Hesperidin2.75 ± 1.57 mg/mLNot SpecifiedNot Specified mdpi.comsemanticscholar.org
Hesperidin18.52 ± 1.26 µMUncompetitiveNot Specified nih.govpreprints.org

Xanthine Oxidase

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. researchgate.netpreprints.org Hesperetin, the aglycone of hesperidin, has been shown to be a reversible and competitive inhibitor of XO with a Ki value of (2.15 ± 0.05) × 10⁻⁶ mol/L. researchgate.netpreprints.org Molecular docking studies suggest that hesperetin binds to the molybdopterin active center of the enzyme. researchgate.net It has been noted that adding glycosyl groups to flavonoids, as in hesperidin, may decrease their XO inhibitory activity due to increased molecular size, which can restrict access to the enzyme's active site. preprints.org However, a study on hesperidin decanoate, an acylated derivative, showed it had an IC50 value of 198.96 μM for XO inhibition. nih.gov Kinetic analysis of acylated flavonoids indicated a competitive mode of inhibition, as the Km values differed significantly after acylation while the Vmax values remained the same. nih.gov

Table 2: Xanthine Oxidase Inhibition Kinetics

CompoundIC50 ValueInhibition TypeInhibitor Constant (Ki)Source
HesperetinNot SpecifiedCompetitive2.15 ± 0.05 µM researchgate.netpreprints.org
Hesperidin Decanoate198.96 µMCompetitiveNot Specified nih.gov

Reactive Oxygen Species Scavenging and Redox Homeostasis Regulation

α-D-Glucosyl hesperidin and its parent compound, hesperidin, demonstrate significant antioxidant properties by directly scavenging reactive oxygen species (ROS) and regulating cellular redox homeostasis. nih.govspecialchem.com

α-Glucosyl hesperidin (Hsp-G) has been shown to exhibit scavenging activity against hydroxyl radicals and superoxide anion radicals. researchgate.net In spontaneously hypertensive rats, continuous ingestion of glucosyl hesperidin reduced oxidative stress, evidenced by a significant reduction in urinary 8-hydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage. nih.gov This effect was linked to the decreased mRNA expression of NADPH oxidase subunits in the aorta, which are a primary source of superoxide anions in the vasculature. nih.gov

Hesperidin has also shown a promising, concentration-dependent scavenging effect on the DPPH radical. nih.gov It can scavenge intracellular ROS following exposure to hydrogen peroxide or UVB radiation. nih.gov In human keratinocytes, hesperidin was found to preserve cell viability and reduce oxidative stress by modulating the levels of superoxide dismutase (SOD), malondialdehyde (MDA), and total antioxidant capacity. mdpi.com It also helps to normalize the rhythms of antioxidants like SOD and catalase, which can be disorganized by oxidative stress. researchgate.net

The nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a crucial mechanism for maintaining redox homeostasis. dntb.gov.ua Hesperidin has been shown to activate this pathway, contributing to its protective effects against oxidative damage. mdpi.comdntb.gov.ua For example, in skin, hesperidin's protective effects against UVB-induced damage were associated with the activation of Nrf2 and increased expression of heme oxygenase-1 (HO-1). mdpi.com

Interplay with Cellular Components: Membranes, Organelles

The interaction of hesperidin with cellular components, particularly membranes and organelles, is crucial to its biological activity. Studies using model lipid bilayers composed of dimyristoylphosphatidylcholine (B1235183) (DMPC) and cholesterol (CHOL) have provided insights into these interactions. uni.lu

Attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy results have shown that hesperidin increases the fluidity of the DMPC/cholesterol binary system. uni.lu Atomic force microscopy (AFM) experiments revealed that the inclusion of hesperidin increases the thickness of the DMPC/cholesterol lipid bilayer. uni.lu This suggests that hesperidin incorporates into the membrane, altering its physical properties.

At the organelle level, hesperidin has been shown to mitigate oxidative stress-induced apoptosis by interacting with mitochondria. nih.gov In human keratinocytes exposed to UVB radiation, hesperidin helped to maintain mitochondrial membrane polarization and prevented the release of cytochrome c from the mitochondria into the cytosol. nih.gov This stabilization of the mitochondrial membrane is a key factor in preventing the initiation of the apoptotic cascade. nih.gov

Structure Activity Relationship Sar Studies and Analog Design

Conformational Analysis and Glycosylation Position Effects on Bioactivity

The defining structural modification of α-D-Glucosyl hesperidin (B1673128) is the enzymatic addition of a glucose molecule to hesperidin. clinicsearchonline.org This process, known as transglycosylation, dramatically alters the compound's properties, most notably increasing its water solubility by as much as 10,000-fold compared to hesperidin. clinicsearchonline.orgclinicsearchonline.orgbiomedgrid.com This enhanced solubility is a critical factor in improving its bioavailability. clinicsearchonline.orgclinicsearchonline.org

The precise position of this glycosylation is key to its identity and function. Structural analyses using techniques like LC-MS/MS and NMR have identified the primary product of enzymatic synthesis as 4G-α-D-glucopyranosyl hesperidin. mdpi.comsemanticscholar.org This means the additional glucose unit is attached via an α-1,4-glycosidic bond to the glucose part of the original rutinose moiety of hesperidin. mdpi.comsemanticscholar.org

The presence and structure of the sugar moieties play a complex role in bioactivity. While the aglycone form, hesperetin (B1673127), often exhibits more potent activity in in vitro assays, the glycosylated forms can show enhanced effects in vivo due to improved absorption. nih.govmdpi.com For instance, some studies suggest that the sugar groups are essential for certain properties, while their absence in the aglycone is beneficial for others. japsonline.comtandfonline.com It has been noted that while hesperetin and hesperidin show anticancer properties, α-D-Glucosyl hesperidin does not, indicating that the specific nature of the glycosylation is crucial for this particular activity. japsonline.com Furthermore, the natural stereochemistry of the flavanone (B1672756), predominantly the (2S)-diastereoisomer, is another conformational factor influencing its biological interactions. clinicsearchonline.org

Comparative Studies with Hesperidin and Hesperetin Aglycone for Mechanistic Differentiation

To understand the unique contributions of the α-D-glucosyl group, it is essential to compare its activity with its precursors, hesperidin and the aglycone hesperetin. These comparisons reveal a clear trade-off between intrinsic molecular potency and bioavailability.

Hesperetin, the aglycone without any sugar attachments, often demonstrates the highest biological activity in in vitro models. nih.govresearchgate.net For example, in antioxidant assays (DPPH and ABTS radical scavenging), hesperetin is more effective than both hesperidin and α-D-Glucosyl hesperidin. nih.govresearchgate.net Similarly, it shows a stronger anti-inflammatory effect at lower concentrations by reducing levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines. nih.govresearchgate.net This higher intrinsic activity is attributed to the aglycone's ability to interact more directly with cellular targets. mdpi.com

However, the extremely low water solubility of hesperetin limits its practical application and bioavailability. clinicsearchonline.orgnih.gov Hesperidin, with its rutinose sugar, is more soluble than hesperetin, but still considered poorly soluble. clinicsearchonline.orgnih.gov The addition of the extra glucose molecule to create α-D-Glucosyl hesperidin drastically improves water solubility, which is expected to enhance its absorption and efficacy in biological systems. japsonline.comfrontiersin.org In some studies, while hesperetin was most effective at low concentrations, the highly soluble α-D-Glucosyl hesperidin showed comparable or effective activity at higher, more achievable concentrations due to its solubility. nih.govresearchgate.net This suggests the primary mechanistic differentiation afforded by α-glycosylation is the transformation of a potent but poorly soluble molecule into a highly bioavailable compound. frontiersin.org

Table 1: Comparative Properties of Hesperetin, Hesperidin, and α-D-Glucosyl Hesperidin
PropertyHesperetin (Aglycone)Hesperidinα-D-Glucosyl HesperidinReference
Water SolubilityVery LowPoorVery High (10,000x > Hesperidin) clinicsearchonline.orgnih.govresearchgate.net
Partition Coefficient (Log P)2.85 ± 0.022.01 ± 0.02-3.04 ± 0.03 nih.govresearchgate.net
In Vitro Antioxidant Activity (Radical Scavenging)Higher than hesperidin and its glucosideSimilar to its glucoside, lower than hesperetinSimilar to hesperidin, lower than hesperetin nih.govresearchgate.net
In Vitro Anti-Inflammatory ActivityMost effective at low concentrationsLess effective than hesperetinEffective at higher concentrations, less cytotoxic than hesperetin nih.govresearchgate.net
In Vitro Antibacterial ActivityHigher activity than hesperidinLower activity than hesperetinActivity similar to hesperetin, depending on the strain nih.govresearchgate.net

Rational Design and Synthesis of a-D-Glucosyl Hesperidin Analogs for Research Probes

The synthesis of α-D-Glucosyl hesperidin and its analogs is primarily achieved through enzymatic transglycosylation. biomedgrid.comjapsonline.com This process utilizes saccharide-transferring enzymes, most commonly cyclodextrin (B1172386) glucanotransferase (CGTase), to attach a glucose molecule from a donor substrate to the hesperidin molecule. japsonline.comjapsonline.com

Rational design in this context applies not only to creating new analogs but also to optimizing the synthesis of the target compound. Scientists have moved beyond simply using the enzyme to actively engineering it for better performance. In one study, a rational design strategy was employed to improve the hesperidin glycosylation activity of CGTase. mdpi.com This involved:

Molecular Docking: Hesperidin was docked into the enzyme's active site in a "near-attack" conformation required for the reaction. mdpi.com

Virtual Mutations: Amino acid residues surrounding the bound hesperidin were computationally mutated. mdpi.com

Energy Calculation: The change in binding energy for each virtual mutant was calculated to predict which mutations would stabilize the interaction and thus enhance the reaction. mdpi.com

Experimental Validation: The most promising mutations were created in the lab and tested, leading to double-point mutants of the enzyme with significantly higher catalytic efficiency for producing α-D-Glucosyl hesperidin. mdpi.com

This approach exemplifies a sophisticated level of rational design, focusing on the manufacturing tool (the enzyme) to more efficiently produce the desired chemical probe. Beyond monoglucosides, this enzymatic method can also be used to create other analogs, such as α-maltosyl hesperidin (with two extra glucose units), which can be used as alternative research probes to study the effects of varying degrees of glycosylation. mdpi.comsemanticscholar.org

Computational Chemistry and Molecular Docking for Interaction Prediction

Computational chemistry, particularly molecular docking, serves as a powerful tool to predict and rationalize the interactions between α-D-Glucosyl hesperidin, hesperidin, and their targets at a molecular level. nih.gov These in silico studies provide insights into binding affinities and the specific amino acid residues involved in forming stable complexes.

For example, the inhibitory mechanism of hesperidin against α-glucosidase, an enzyme relevant to diabetes, was investigated using molecular docking. nih.govpreprints.org The results predicted that hesperidin binds to a site near the entrance or exit of the enzyme's active center, rather than directly in it, which is consistent with an uncompetitive mode of inhibition. nih.govpreprints.org The docking analysis identified specific hydrogen bonds and hydrophobic interactions responsible for this binding. nih.govpreprints.org

Similar computational approaches have been used to explore the potential of hesperidin and glucosyl hesperidin against viral proteins, such as those from SARS-CoV-2. nih.govresearchgate.net Docking simulations predicted that both compounds could bind to key viral and human proteins involved in viral entry and replication, including the ACE2 receptor and viral proteases. nih.govresearchgate.netmdpi.com These studies calculate binding energies and identify the crucial interactions, such as hydrogen bonds, that stabilize the ligand-protein complex, offering a molecular basis for their potential bioactivity and guiding further experimental research. nih.govresearchgate.net

Table 2: Examples of Molecular Docking Studies with Hesperidin and Related Compounds
LigandProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting Amino Acid ResiduesReference
Hesperidinα-Glucosidase-11.375Trp709, Arg422, Asn424, Arg467 nih.govpreprints.org
HesperidinACE2 (SARS-CoV-2 entry receptor)-1.65Not specified mdpi.com
HesperetinACE2 (SARS-CoV-2 entry receptor)-34.81Not specified mdpi.com
Hesperidin3CLpro (SARS-CoV-2 main protease)6.21Not specified mdpi.com
Hesperetin3CLpro (SARS-CoV-2 main protease)-17.94Not specified mdpi.com

Analytical Chemistry and Characterization Methodologies

Chromatographic Separation and Quantification

Chromatography is fundamental to the analysis of α-D-Glucosyl hesperidin (B1673128), enabling its separation from related flavonoids and other components. High-performance and ultra-performance liquid chromatography are the predominant techniques due to the compound's polarity and low volatility. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the routine analysis and quantification of hesperidin and its glycosylated derivatives. informaticsjournals.co.ininformaticsjournals.co.in Method development focuses on optimizing the separation by carefully selecting the stationary phase, mobile phase composition, and detector settings to ensure accuracy, precision, and reliability. informaticsjournals.co.ininformaticsjournals.co.in

Method Development:

Stationary Phase: Reversed-phase columns, particularly C18, are most commonly employed for the separation of these flavonoids. informaticsjournals.co.innih.govglobalresearchonline.net These columns feature a nonpolar stationary phase that effectively retains the moderately polar α-D-Glucosyl hesperidin.

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solvent, often acidified with formic acid or orthophosphoric acid. nih.govglobalresearchonline.net The acid helps to protonate silanol (B1196071) groups in the column and the phenolic groups of the analyte, leading to sharper peaks and better separation. Gradient elution is often preferred over isocratic conditions to achieve optimal resolution and shorter run times, especially in complex samples. nih.gov

Detection: UV-Vis detection is standard, with the wavelength commonly set around 280-287 nm, which corresponds to a primary absorbance maximum for the flavanone (B1672756) structure. informaticsjournals.co.ininformaticsjournals.co.innih.govgoogle.com

Method Validation: Validated HPLC methods are crucial for quality control in pharmaceutical and nutraceutical applications. informaticsjournals.co.ininformaticsjournals.co.in Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). informaticsjournals.co.in Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. informaticsjournals.co.inglobalresearchonline.netjapsonline.com

Accuracy: This is determined by recovery studies, ensuring the measured amount is close to the true amount. japsonline.com

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), showing minimal variation in results. informaticsjournals.co.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. japsonline.com For hesperidin, reported LOD and LOQ values can be as low as 0.008 µg/ml and 0.024 µg/ml, respectively. japsonline.com

Robustness: The method's reliability is tested by making small, deliberate changes to parameters like flow rate and mobile phase composition. informaticsjournals.co.in

Table 1: Examples of HPLC Method Parameters for Hesperidin and its Glycosides

Parameter Method 1 Method 2 Method 3
Column C18 (250 x 4.0 mm, 5µm) informaticsjournals.co.in C18 globalresearchonline.net C18 nih.gov
Mobile Phase Methanol (B129727):Water (50:50 v/v) informaticsjournals.co.in Methanol:Water (0.1% Orthophosphoric Acid) (50:50 v/v) globalresearchonline.net Acetonitrile & Water (0.1% Formic Acid) nih.gov
Elution Isocratic informaticsjournals.co.in Isocratic globalresearchonline.net Gradient nih.gov
Flow Rate 0.9 mL/min informaticsjournals.co.in 1.0 mL/min globalresearchonline.net 0.3 mL/min nih.gov
Detection (UV) 280 nm informaticsjournals.co.in 280 nm globalresearchonline.net 280 nm nih.gov
Retention Time 4.888 min informaticsjournals.co.in 5.45 min japsonline.com Not Specified

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. chromatographyonline.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of α-D-Glucosyl hesperidin, UPLC is particularly advantageous when separating it from structurally similar isomers or other flavonoid glycosides that may be present in a sample. chromatographyonline.comresearchgate.net The enhanced resolution allows for more accurate quantification of individual components in complex mixtures, such as plant extracts or commercial formulations. researchgate.net UPLC systems are often coupled with mass spectrometry (UPLC-MS) to provide both quantitative data and definitive structural identification simultaneously. researchgate.netnih.gov A UPLC-MS/MS method has been successfully developed for the analysis of hesperetin (B1673127) enantiomers following the oral ingestion of hesperetin-7-O-glucoside, a related compound. nih.gov

Gas Chromatography (GC) is less commonly used for the analysis of flavonoid glycosides like α-D-Glucosyl hesperidin due to their high molecular weight, high polarity, and low volatility. chromatographyonline.comvup.sk Direct analysis by GC is not feasible, as these compounds would decompose at the high temperatures required for volatilization.

To make them amenable to GC analysis, a crucial derivatization step is required to convert the non-volatile flavonoid into a thermally stable and volatile compound. chromatographyonline.comresearchgate.net The most common derivatization technique for compounds with active hydrogen atoms (from hydroxyl groups) is silylation. researchgate.net In this process, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

The resulting TMS-derivatized α-D-Glucosyl hesperidin is significantly more volatile and can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification. researchgate.net However, this multi-step process (extraction, derivatization, and analysis) can be complex and may introduce variability. Furthermore, the harsh conditions required for derivatization can sometimes lead to the degradation of the glycosidic bond. vup.sk Consequently, LC-based methods remain the preferred approach for the analysis of intact flavonoid glycosides. chromatographyonline.com

Spectroscopic and Spectrometric Elucidation

While chromatography separates compounds, spectroscopy and spectrometry are indispensable for elucidating their precise chemical structures. Mass spectrometry provides information on molecular weight and fragmentation, while NMR spectroscopy reveals the detailed connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of α-D-Glucosyl hesperidin. When coupled with a separation technique like HPLC or UPLC, it provides definitive identification. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the large, thermally labile molecule to be ionized intact, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

For α-D-Glucosyl hesperidin (molecular formula C₃₄H₄₄O₂₀), the expected molecular weight is 772.24 g/mol . In ESI-MS analysis, it would typically show a protonated molecular ion at an m/z (mass-to-charge ratio) of 773 [M+H]⁺. nih.govmdpi.com

Tandem mass spectrometry (MS/MS or MS²) provides deeper structural insights by selecting the parent ion (e.g., m/z 773) and subjecting it to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For flavonoid glycosides, the most common fragmentation event is the cleavage of the glycosidic bonds. nih.gov In the case of α-D-Glucosyl hesperidin, the key fragmentations would involve the sequential loss of the sugar moieties:

Loss of the terminal glucose: The initial fragmentation would likely involve the cleavage of the α-1,4 glycosidic bond between the two glucose units, resulting in a loss of a glucose residue (162 Da).

Loss of the rutinose moiety: Subsequent fragmentation would cleave the bond between the hesperetin aglycone and the original rutinose sugar, leading to the loss of the entire sugar chain (rutinose + glucose, totaling 470 Da) and yielding the protonated hesperetin aglycone ion at m/z 303. nih.gov

The fragment ion at m/z 303 is a key diagnostic peak for hesperidin and its derivatives, confirming the identity of the aglycone portion of the molecule. nih.gov Further fragmentation of the hesperetin aglycone itself can provide additional structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of α-D-Glucosyl hesperidin in solution. biomedgrid.comnih.gov It provides detailed information about the carbon-hydrogen framework, how atoms are connected, and their spatial arrangement (stereochemistry). Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments are employed. rsc.org

Key structural features confirmed by NMR include:

Identification of the Aglycone: The characteristic signals for the hesperetin moiety can be readily identified in the ¹H and ¹³C NMR spectra and compared to reference data. researchgate.netresearchgate.net

Confirmation of the Sugar Units: The presence of the rutinose (rhamnose and glucose) and the additional glucosyl unit is confirmed by the signals in the carbohydrate region of the spectrum (typically 3.0-5.5 ppm in ¹H NMR). researchgate.net

Determination of the Glycosidic Linkage: The most critical application of NMR in this context is determining the attachment point and stereochemistry of the additional glucose unit. The α-configuration of the anomeric proton of the newly added glucose is confirmed by its characteristic chemical shift and a relatively small coupling constant (J-value). mdpi.com Two-dimensional techniques like HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between the sugars. For 4G-α-D-glucopyranosyl hesperidin, an HMBC experiment would show a correlation between the anomeric proton of the terminal glucose and the C-4" carbon of the inner glucose (of the original rutinose moiety), confirming the α-1,4 linkage. mdpi.com

Stereochemistry: The coupling constants between protons on the sugar rings help to confirm their relative stereochemistry (e.g., glucose vs. galactose) and ring conformation. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can show through-space interactions between protons, further confirming the 3D structure and the spatial proximity of different parts of the molecule. rsc.orgnih.gov

UV-Vis Spectrophotometry for Quantification and Purity Assessment

UV-Visible (UV-Vis) spectrophotometry is a fundamental, accessible, and rapid method for the quantification and purity assessment of α-D-Glucosyl hesperidin. This technique relies on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum due to its specific chemical structure, particularly the phenolic and flavonoid moieties.

The quantification of α-D-Glucosyl hesperidin is achieved by measuring its absorbance at a specific wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. For hesperidin and its derivatives, the λmax is typically observed in the range of 280-290 nm. nih.govijper.orgresearchgate.net A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by interpolating its absorbance value on this curve. ijper.org The choice of solvent is crucial, with methanol, ethanol (B145695), or mixtures with water or buffers being commonly employed. nih.govijper.orgresearchgate.net

Purity assessment can also be performed using UV-Vis spectrophotometry. The presence of impurities may cause a shift in the λmax or the appearance of additional absorption peaks. By comparing the UV spectrum of a sample to that of a highly pure reference standard, one can qualitatively assess its purity. For instance, the ratio of absorbances at two different wavelengths can be used as an indicator of purity.

ParameterTypical Value/RangeSolvent System ExamplesReference
λmax 283 - 285 nm60% Methanol nih.gov
284 nmMethanol and Water (1:1) ijper.org
285 nmMethanol and Phosphate Buffer pH 6.8 (30:70) researchgate.net
Linearity Range 1.83 - 24.5 µg/mL60% Methanol nih.gov
2 - 10 µg/mLMethanol and Water (1:1) ijper.org
6 - 30 µg/mLMethanol and Phosphate Buffer pH 6.8 (30:70) researchgate.net
Limit of Detection (LOD) 0.9 µg/mL60% Methanol nih.gov
0.214 µg/mlMethanol and Water (1:1) ijper.org
0.25 µg/mlMethanol and Phosphate Buffer pH 6.8 (30:70) researchgate.net
Limit of Quantification (LOQ) 3.2 µg/mL60% Methanol nih.gov
0.648 µg/mlMethanol and Water (1:1) ijper.org
0.78 µg/mlMethanol and Phosphate Buffer pH 6.8 (30:70) researchgate.net

Electrochemical and Biosensor Development for Detection

Electrochemical methods offer a highly sensitive and selective alternative for the detection of α-D-Glucosyl hesperidin. These techniques are based on the oxidation of the phenolic hydroxyl groups present in the hesperidin structure at an electrode surface, which generates a measurable electrical signal (current or potential). nih.gov

Various types of electrodes, including glassy carbon, carbon paste, and modified electrodes, have been developed for this purpose. The modification of electrode surfaces with nanomaterials, polymers, or enzymes can significantly enhance the sensitivity and selectivity of the detection. For instance, a portable microelectrochemical sensor using a pencil graphite (B72142) microelectrode has been fabricated for the rapid detection of hesperidin, demonstrating a very low detection limit. nih.gov

Biosensors represent a further advancement in this area. nih.govnih.gov They integrate a biological recognition element (like an enzyme or antibody) with a transducer to provide a highly specific signal. nih.gov For flavonoid detection, enzymes such as tyrosinase or laccase can be immobilized on an electrode. These enzymes catalyze the oxidation of the phenolic groups, and the resulting electrochemical signal is proportional to the concentration of the analyte. While specific biosensors for α-D-Glucosyl hesperidin are an emerging area, the principles established for hesperidin and other flavonoids are directly applicable. nih.gov

Sensor TypeElectrode MaterialKey Performance MetricsApplicationReference
Microelectrochemical Sensor Pencil Graphite MicroelectrodeSensitivity: 0.7251 μA cm⁻² μM⁻¹ LOD: 25 nMRapid detection in citrus peel extracts nih.gov
Amperometric Biosensor Tyrosinase-based electrodeDetection of natural phytoestrogen polyphenolsAnalysis of phenolic compounds nih.gov
Immunosensor Gold electrode with immobilized antibodiesSpecific detection of target biomarkersClinical diagnostics (e.g., Alzheimer's) nih.gov

Extraction and Purification Protocols from Synthetic and Biological Matrices for Research Purity

Achieving research-grade purity of α-D-Glucosyl hesperidin requires robust extraction and purification protocols, whether the source is a synthetic reaction mixture or a biological matrix like citrus peel.

Extraction from Biological Matrices (Citrus Peels): The extraction of the parent compound, hesperidin, from citrus peels serves as a model for handling biological sources. Common methods involve solvent extraction. qascf.comresearchgate.net

Alkaline Extraction: The peel is treated with an alkaline solution (e.g., NaOH or calcium hydroxide) to solubilize the hesperidin. flvc.orggoogle.commdpi.com The pH is a critical parameter, often adjusted to between 11 and 12.5. google.commdpi.com

Solvent Extraction: Organic solvents like methanol or ethanol, often in aqueous mixtures, are widely used. cabidigitallibrary.orgmdpi.com Hot extraction can increase efficiency and yield. cabidigitallibrary.org

Crystallization: After extraction, the pH of the extract is adjusted to the isoelectric point (around 4.0-5.5) to induce crystallization of the flavonoid. google.commdpi.com The mixture is often heated and then allowed to cool slowly to promote the formation of pure crystals. flvc.orgmdpi.com

Purification from Synthetic Matrices: α-D-Glucosyl hesperidin is produced synthetically via an enzymatic transglycosylation reaction. The resulting mixture contains the desired product, unreacted hesperidin, glucose, and other water-soluble saccharides. Purification is essential to isolate the α-D-Glucosyl hesperidin.

Adsorption Chromatography: A key technique involves using a column packed with a synthetic macroporous resin. google.com The reaction mixture is passed through the column, which selectively adsorbs the α-D-Glucosyl hesperidin and residual hesperidin.

Washing: The column is washed with water to remove the unadsorbed sugars and salts. google.com

Elution: A stepwise elution with an increasing concentration of an organic solvent (e.g., aqueous methanol or ethanol) is performed. google.com The α-D-Glucosyl hesperidin, being more water-soluble than hesperidin, elutes first, allowing for effective separation. google.com

Recrystallization: Further purification to achieve high purity (>99%) can be accomplished through recrystallization from solvents like dimethylformamide and water or by boiling with water. flvc.orgresearchgate.net

StepMethodKey ParametersPurposeReference
Extraction (Biological) Alkaline TreatmentpH 11.5 - 12.5 with Ca(OH)₂Solubilize hesperidin from citrus peel google.com
Solvent ExtractionMethanol or 60% EthanolExtract flavonoids from plant material mdpi.comcabidigitallibrary.org
Purification (Synthetic) Adsorption ChromatographySynthetic macroporous resin (e.g., HP-10)Separate glycosylated hesperidin from sugars google.com
ElutionAqueous methanol or ethanol gradientSelectively elute α-D-Glucosyl hesperidin google.com
Final Purification RecrystallizationDimethylformamide/water; boiling waterAchieve >99% purity flvc.orgresearchgate.net

Metabolic Transformations in Pre Clinical and in Vitro Models

Enzymatic Hydrolysis by Glycosidases (e.g., Intestinal Microbiota Enzymes in In Vitro Systems)

The initial and rate-limiting step in the metabolism of α-D-Glucosyl hesperidin (B1673128) is its enzymatic hydrolysis in the gastrointestinal tract. As a large glycosylated molecule, it cannot be directly absorbed through the intestinal epithelium. Its transformation is initiated by the hydrolytic action of glycosidases produced by the intestinal microbiota.

The metabolic cascade begins with the cleavage of the α-1,4-glycosidic bond that links the additional glucose unit to the hesperidin molecule. This reaction is catalyzed by α-glucosidases present in the small intestine and colon, releasing hesperidin. Subsequently, hesperidin, which is itself a glycoside of hesperetin (B1673127) and the disaccharide rutinose, travels to the colon where it is further metabolized by microbial enzymes. google.comgoogle.com The breakdown of the rutinose moiety occurs in a two-step process:

α-L-rhamnosidase : This enzyme hydrolyzes the terminal rhamnose sugar from the rutinose unit.

β-D-glucosidase : This enzyme then cleaves the remaining glucose molecule from the aglycone.

This sequential hydrolysis results in the liberation of the biologically active aglycone, hesperetin . researchgate.net In vitro models using human fecal slurries or specific bacterial strains like Bifidobacterium have demonstrated this deglycosylation process, confirming that hesperidin is resistant to degradation in the stomach and small intestine but is rapidly deconjugated upon reaching the colon. nih.gov This microbial conversion is essential for the absorption of the flavonoid, as the aglycone form is significantly more permeable across the colonic barrier.

Characterization of Phase I and Phase II Biotransformation Pathways (e.g., Hydroxylation, Glucuronidation, Sulfation)

Once hesperetin is absorbed, it undergoes extensive first-pass metabolism, primarily through Phase II biotransformation pathways, with minor contributions from Phase I reactions. These modifications occur predominantly in the intestinal cells and the liver.

Phase I Biotransformation: Phase I metabolism of hesperetin is relatively limited. One identified pathway is the demethylation of the methoxy (B1213986) group at the 4'-position of the B-ring, converting hesperetin into eriodictyol (B191197) . researchgate.net Further dehydroxylation can also occur, leading to the formation of other phenolic compounds like naringenin (B18129). acs.orgresearchgate.net

Phase II Biotransformation: Phase II conjugation is the major metabolic fate of hesperetin. These reactions increase the water solubility of the molecule, facilitating its circulation and eventual excretion. The primary Phase II pathways are glucuronidation and sulfation, which occur at the free hydroxyl groups on the hesperetin molecule, mainly at the 7 and 3' positions. nih.gov

Glucuronidation : This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Specific isoforms, such as UGT1A1, UGT1A9, and UGT1A8, are responsible for attaching glucuronic acid to hesperetin, forming hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide . nih.gov

Sulfation : This pathway is mediated by sulfotransferases (SULTs). Enzymes like SULT1A1 and SULT1A2 catalyze the transfer of a sulfonate group to hesperetin, producing hesperetin-7-O-sulfate and hesperetin-3'-O-sulfate . nih.govresearchgate.net

Studies using rat and human liver and intestinal microsomes have confirmed that these tissues actively produce glucuronide and sulfate (B86663) conjugates of hesperetin. The resulting pattern of metabolites can vary depending on the relative expression and activity of UGT and SULT enzymes in the specific tissue. nih.gov

Identification and Quantification of Metabolites in Non-Human Biological Fluids and Tissues (e.g., Rat Plasma, Liver Homogenates)

Following the administration of α-D-Glucosyl hesperidin or hesperidin in pre-clinical models such as rats, the primary circulating metabolites identified in plasma are not the parent compound but its conjugated forms. Studies utilizing techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have successfully identified and quantified these metabolites in various biological samples.

In rat plasma, the major metabolites detected are hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide. nih.gov Sulfate conjugates are also present, though often in lower concentrations. The parent aglycone, hesperetin, is typically found at very low levels, indicating its rapid and efficient conjugation after absorption. In vitro studies using rat liver microsomes have further corroborated these findings, demonstrating the capacity of the liver to generate a profile of metabolites consistent with those observed in vivo. researchgate.net These investigations have identified de-methylated metabolites like eriodictyol and its corresponding glucuronides in liver homogenates. researchgate.net

The table below summarizes key metabolites of α-D-Glucosyl hesperidin identified in pre-clinical models.

Parent CompoundModel SystemBiological MatrixIdentified MetabolitesAnalytical Method
Hesperidin/Glucosyl HesperidinRatPlasma, UrineHesperetin-7-O-glucuronide, Hesperetin-3'-O-glucuronide, Hesperetin sulfatesHPLC, LC-MS
HesperetinRatLiver MicrosomesEriodictyol, Hesperetin glucuronides, Eriodictyol glucuronidesLC-MS/MS
HesperidinRatFecesEriodictyol sulfate conjugatesUHPLC-LTQ-Orbitrap MS

Impact of Metabolic Fate on In Vitro Bioactivity and Mechanistic Studies

The metabolic transformation of α-D-Glucosyl hesperidin is fundamentally linked to its biological activity. The parent glycoside itself often exhibits lower bioactivity in vitro compared to its aglycone and conjugated metabolites. mdpi.com The enzymatic hydrolysis in the gut to release hesperetin is considered an activation step, as hesperetin is often more potent in antioxidant and anti-inflammatory assays than its glycosylated precursors. mdpi.comnih.gov

However, the subsequent Phase II conjugation does not necessarily represent a deactivation. Research has shown that specific metabolites retain or even possess unique biological activities. A notable example is hesperetin-7-O-glucuronide (HPT7G) , a major circulating metabolite. In vitro and ex vivo studies have demonstrated that HPT7G exerts significant hypotensive, endothelium-dependent vasodilatory, and anti-inflammatory effects. nih.gov Specifically, it was shown to enhance vasodilation in response to acetylcholine (B1216132) and decrease the expression of inflammatory markers in rat aortic endothelial cells. In contrast, another major metabolite, hesperetin-3'-O-glucuronide (HPT3'G), showed little to no effect in these same assays. nih.gov

These findings underscore that the bioactivity of α-D-Glucosyl hesperidin in vivo is the composite result of the actions of its various metabolites. Mechanistic studies increasingly focus on these circulating forms rather than the parent compound to better understand the physiological effects observed after oral administration. The differential activities of metabolite isomers, such as HPT7G and HPT3'G, highlight the importance of understanding the precise metabolic pathways to correlate structure with function. nih.gov

Advanced Research Applications and Methodological Considerations

Application in High-Throughput Screening for Biological Target Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their activity against specific biological targets. This process utilizes automation and miniaturization to test thousands of substances daily, significantly accelerating the identification of potential therapeutic leads. While direct, large-scale HTS campaigns exclusively featuring α-D-Glucosyl hesperidin (B1673128) are not extensively documented in public literature, its unique physicochemical properties and established biological activities make it a highly valuable candidate for inclusion in such screening libraries.

The primary limitation of the parent compound, hesperidin, in HTS applications is its extremely low water solubility, which complicates assay development and can lead to false negatives or issues with compound precipitation. α-D-Glucosyl hesperidin overcomes this critical barrier, offering a solubility over 10,000 times greater than hesperidin. This enhancement allows for its reliable use in the aqueous buffer systems typical of HTS assays, ensuring accurate and reproducible results.

The potential applications for α-D-Glucosyl hesperidin in HTS can be categorized as follows:

Target-Based Screening: In this approach, libraries are screened against a purified protein or enzyme to identify compounds that modulate its activity. Given that hesperidin and its metabolites are known to interact with various enzymes and signaling proteins, α-D-Glucosyl hesperidin could be screened against targets involved in inflammation (e.g., cyclooxygenases), oxidative stress (e.g., antioxidant enzymes), or metabolic regulation to discover novel inhibitors or activators.

Cell-Based Phenotypic Screening: This method involves testing compounds on whole cells to identify agents that produce a desired change in cell behavior or phenotype, such as inducing apoptosis in cancer cells or reducing inflammatory responses. The enhanced bioavailability of α-D-Glucosyl hesperidin makes it particularly suitable for cell-based assays, where it can be readily absorbed to exert its biological effects.

De-risking and Lead Optimization: For HTS "hits" identified from libraries of natural flavonoids, α-D-Glucosyl hesperidin can serve as a valuable reference compound. Its well-defined structure and improved properties can guide the chemical modification of other flavonoid leads to enhance their drug-like characteristics.

By incorporating α-D-Glucosyl hesperidin into diverse chemical libraries, researchers can leverage its biological relevance and improved technical feasibility to explore a wide range of therapeutic targets and potentially uncover new mechanisms of action for flavonoid-based therapies.

Utilization as a Biochemical Probe in Cellular and Molecular Studies

A biochemical probe is a molecule used to study and understand biological systems. Due to its specific biological activities and improved bioavailability, α-D-Glucosyl hesperidin serves as an effective probe for investigating various cellular and molecular pathways, particularly those related to inflammation, oxidative stress, and metabolic disease.

Researchers utilize α-D-Glucosyl hesperidin to perturb cellular systems and observe the downstream consequences, thereby elucidating the function of specific pathways. For instance, in studies of inflammation, it has been used to probe the signaling cascades that lead to the production of pro-inflammatory mediators. Studies using RAW 264.7 macrophage cells have demonstrated that α-D-Glucosyl hesperidin can significantly reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon stimulation. mdpi.com This allows researchers to investigate the upstream regulatory points, such as the NF-κB and MAPK signaling pathways, that are modulated by the compound.

In the context of diabetic complications, α-D-Glucosyl hesperidin has been employed as a probe to investigate gene expression changes in kidney tissue. A study on a mouse model of diabetic nephropathy found that supplementation with the compound prevented the upregulation of genes associated with renal tubule injury, fibrosis, and immune responses. researchgate.net This demonstrates its utility in identifying specific genetic or protein targets involved in the pathology of the disease.

Furthermore, research into age-related eye conditions has used α-D-Glucosyl hesperidin to probe the mechanisms of lens sclerosis, a condition related to presbyopia. The compound was found to affect the distribution of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel in the lens, suggesting a role in maintaining intracellular pressure and lens elasticity. nih.gov This highlights its application in exploring the intricate molecular mechanics of organ function and aging.

The table below summarizes key research findings where α-D-Glucosyl hesperidin has been used as a biochemical probe.

Research AreaModel SystemKey Molecular Targets/Pathways ProbedObserved Effect
Inflammation RAW 264.7 Macrophage CellsNitric Oxide (NO), TNF-α, IL-6Reduction in the production of inflammatory mediators mdpi.com
Diabetic Nephropathy STZ-induced Diabetic MiceGenes related to fibrosis and immune responseDownregulation of genes associated with kidney injury researchgate.net
Neurology/Anxiety Zebrafish ModelNoradrenaline synthesis pathway (c-fos/ERK/Th)Suppression of the pathway, leading to anxiolytic effects nih.gov
Ophthalmology Aging Mouse ModelTRPV4 Channels, Antioxidant Levels in LensMaintained lens elasticity and affected TRPV4 distribution nih.gov

These examples underscore the value of α-D-Glucosyl hesperidin as a specialized tool for dissecting complex biological processes at the molecular level.

Methodological Challenges and Future Directions in α-D-Glucosyl Hesperidin Research

The primary methodological challenge historically associated with hesperidin research was its poor physicochemical properties, which α-D-Glucosyl hesperidin was specifically engineered to overcome.

Methodological Challenge Overcome:

The most significant hurdle for the parent compound, hesperidin, is its extremely low solubility in water. This property severely limits its bioavailability and complicates its use in experimental and clinical settings. The enzymatic addition of a glucose moiety to create α-D-Glucosyl hesperidin represents a successful resolution to this challenge. This structural modification dramatically increases water solubility without compromising the compound's core biological activities, thereby improving its absorption and efficacy in biological systems. nih.gov

CompoundWater SolubilityBioavailability
HesperidinVery Low (~0.002 g/100g water)Poor
α-D-Glucosyl Hesperidin High (~10,000x greater than Hesperidin)Significantly Enhanced nih.govnih.gov

Future Directions:

The successful development of α-D-Glucosyl hesperidin has opened up numerous avenues for future research. The enhanced bioavailability allows for more reliable and potent effects, paving the way for more advanced preclinical and clinical investigations.

Translational and Clinical Studies: While preclinical data are promising, more rigorous human clinical trials are needed to validate the therapeutic potential of α-D-Glucosyl hesperidin in areas such as cardiovascular health, metabolic syndrome, neurodegenerative diseases, and inflammatory conditions. researchgate.net

Mechanism of Action Elucidation: Future research should focus on further delineating the precise molecular mechanisms through which α-D-Glucosyl hesperidin and its metabolite, hesperetin (B1673127), exert their effects. Advanced techniques like transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular changes induced by the compound.

Therapeutic Applications in Ophthalmology: The finding that α-D-Glucosyl hesperidin may prevent age-related lens sclerosis is novel and warrants further investigation. nih.gov Future studies could explore its potential as a non-invasive treatment for presbyopia or cataracts.

Neuropharmacology: The potent anxiolytic effects observed in zebrafish models suggest a significant potential for α-D-Glucosyl hesperidin in neurology. nih.gov Further research is needed to understand its ability to cross the blood-brain barrier and to explore its efficacy in models of other neurological disorders, such as depression or cognitive decline.

Combination Therapies: Investigating the synergistic effects of α-D-Glucosyl hesperidin with existing therapeutic agents could lead to the development of more effective combination therapies with potentially lower side effects.

Q & A

Q. What enzymatic methods are effective for synthesizing α-D-glucosyl hesperidin, and how do they compare to chemical approaches?

Enzymatic synthesis using glycosyltransferases or transglycosidases is preferred for stereospecificity and reduced byproduct formation. Key factors include enzyme selection (e.g., cyclodextrin glycosyltransferase), substrate ratios, and reaction conditions (pH, temperature). For example, highlights optimization strategies such as immobilized enzymes to enhance yield (e.g., 24.77 mg/g dw using 90% methanol in sequential extractions). Chemical synthesis, while faster, often lacks specificity and requires protective groups, increasing complexity .

Q. Which analytical techniques are validated for quantifying α-D-glucosyl hesperidin in biological matrices?

Reverse-phase HPLC with UV detection (284 nm) is widely used, as described in . Critical parameters include:

  • Column : Phenomenex Luna C18(2) (250 × 4.6 mm, 5 µm).
  • Mobile phase : 20 mM monobasic potassium phosphate (pH 2.5) and acetonitrile (75:25 for hesperidin; 50:50 for aglycones).
  • Validation : Calibration curves (0.05–15.0 µg/mL), inter-/intra-day precision (<15% deviation), and QC samples ensure reproducibility. This method resolves co-eluting metabolites, essential for pharmacokinetic studies .

Q. How do researchers design experiments to assess α-D-glucosyl hesperidin’s cognitive effects in rodent models?

Standardized behavioral tests are employed:

  • Spatial memory : Morris Water Maze (MWM) and Y-Maze.
  • Recognition memory : Novel Object Recognition (NOR).
  • Anxiety : Elevated Plus Maze (EPM). recommends a minimum study duration of 5–112 days, with doses adjusted for bioavailability (e.g., 10–80 mg/kg BW). Include sham and pathological controls (e.g., valproic acid-induced impairment) to isolate effects .

Q. What statistical models optimize extraction efficiency of α-D-glucosyl hesperidin from plant sources?

Response Surface Methodology (RSM) and Principal Component Analysis (PCA) are critical. used RSM to identify optimal conditions: 90% methanol, 55°C, 20 min agitation (yield: 24.77 mg/g dw). Ethanol-based extraction under identical conditions yielded 17.9 mg/g, highlighting solvent polarity’s role in solubility .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in α-D-glucosyl hesperidin’s effects on anxiety-related behaviors across preclinical studies?

Meta-analytic approaches address heterogeneity. pooled data from 16 EPM studies, revealing no significant anxiolytic effect (SMD = 0.04; 95% CI: -2.66–2.75) despite individual studies reporting benefits. Subgroup analysis by dose, model (e.g., stress-induced vs. genetic), and administration route (oral vs. intraperitoneal) clarifies confounding variables. Sensitivity analyses further exclude outliers .

Q. What pharmacokinetic challenges arise in quantifying α-D-glucosyl hesperidin’s bioavailability in metabolic syndrome models?

identified persistent high fasting glucose in mice fed high-fat diets, masking hesperidin’s glycemic benefits. Solutions include:

  • Dose stratification : Test 0.1–1.0 g/kg BW to establish dose-response curves.
  • Bioavailability assays : Measure plasma metabolites via LC-MS/MS, as unmodified hesperidin may undergo rapid hepatic conjugation.
  • Diet controls : Use hesperidin-free diets to avoid baseline interference .

Q. How do researchers validate α-D-glucosyl hesperidin’s cardioprotective mechanisms across species?

’s systematic review compared 12 animal studies and 11 human RCTs. Key translational steps:

  • Biomarker alignment : Track endothelial function (e.g., FMD), lipid profiles, and oxidative stress (e.g., MDA levels) in both species.
  • Dose equivalence : Adjust animal doses (e.g., 50 mg/kg in rats ≈ 480 mg/day in humans) using body surface area scaling.
  • Trial design : Use double-blinded, placebo-controlled RCTs with crossover phases to mitigate inter-individual variability .

Q. What methodologies assess α-D-glucosyl hesperidin’s stability under varying storage conditions?

Accelerated stability studies under ICH guidelines:

  • Temperature/humidity : 40°C/75% RH for 6 months.
  • Light exposure : 1.2 million lux-hours UV/vis irradiation.
  • Analytical endpoints : HPLC purity (>98%), degradation products (e.g., hesperetin via deglycosylation). recommends lyophilization to enhance shelf-life in aqueous formulations .

Q. How can in vitro cytotoxicity assays differentiate α-D-glucosyl hesperidin’s protective vs. toxic effects?

’s challenge-protection design:

  • Pretreatment : Incubate NIH/3T3 cells with hesperidin (1–100 µM) before toxin exposure (e.g., arecoline).
  • Endpoints : Measure ROS (DCFH-DA assay), apoptosis (Annexin V/PI), and mitochondrial membrane potential (JC-1 dye).
  • Dose optimization : EC50 for cytoprotection vs. IC50 for cytotoxicity, ensuring therapeutic indices >10 .

Q. What computational tools model α-D-glucosyl hesperidin’s interaction with metabolic targets (e.g., PPAR-γ, AMPK)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Binding affinity : Compare hesperidin’s aglycone vs. glucosylated form at catalytic sites.
  • Dynamic stability : Analyze RMSD/RMSF over 100 ns simulations to confirm stable interactions.
  • In vitro validation : Use siRNA knockdown in HepG2 cells to verify target modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.